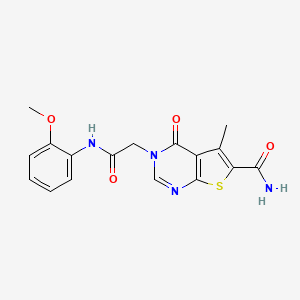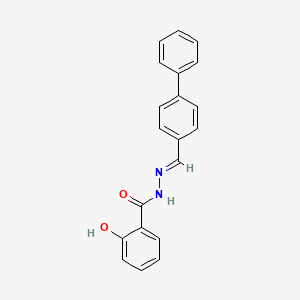![molecular formula C24H28ClN3O2 B5564888 1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)
1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine” is also known as Rilmazafone . It is a water-soluble prodrug developed in Japan . Inside the human body, Rilmazafone is converted into several benzodiazepine metabolites that have sedative and hypnotic effects .
Chemical Reactions Analysis
Rilmazafone undergoes metabolic reactions in the human body. It is metabolized by aminopeptidase enzymes in the small intestine to form the principal active benzodiazepine rilmazolam .Scientific Research Applications
Conversion to Heterocyclic Compounds
Heating N-(2-chloroallyl)anilines with polyphosphoric acid or boron trifluoride–methanol leads to the formation of 2-methylindoles and other heterocycles, including 2-methyloxazolo[3,2-a]quinolin-5-one and 2-methyl-pyrrolo[3,2-c]quinolines, from various aniline and quinoline derivatives. This conversion showcases the versatility of chlorophenyl-quinolinyl derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications (McDonald & Proctor, 1975).
Photochemical Reactions
The study of 2-(dimethylcarbamoyl)quinolines, including derivatives with chlorophenyl groups, under irradiation in nitrogen atmospheres leads to the formation of compounds like 2-(methylaminoacetyl)quinolines and 2-methyl-1H-pyrrolo[3,4-b]quinolin-3(2H)-ones. These reactions are significantly influenced by the solvent and the presence of a chlorine atom, highlighting the complex photochemical behavior of such compounds (Ono & Hata, 1983).
Antitubercular Activity
Diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls, using a CeCl(3)·7H(2)O-NaI catalyst, produced compounds with promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This highlights the potential of such chlorophenyl-quinolinyl derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Ribonucleotide Reductase Inhibition
Complexes of copper(II) with benzoylpyridine-2-quinolinyl hydrazone, involving chlorophenyl groups, have been synthesized and characterized. These compounds are explored for their potential as ribonucleotide reductase inhibitors, suggesting applications in cancer treatment due to their anticancer and anti-inflammatory properties (Tamasi et al., 2005).
Properties
IUPAC Name |
1-[[2-(3-chlorophenyl)-6,7-dimethoxyquinolin-3-yl]methyl]-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c1-27(2)20-8-9-28(15-20)14-18-10-17-12-22(29-3)23(30-4)13-21(17)26-24(18)16-6-5-7-19(25)11-16/h5-7,10-13,20H,8-9,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYALHHXRZZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC2=C(N=C3C=C(C(=CC3=C2)OC)OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5564805.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5564821.png)
![[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B5564823.png)
![1-tert-butyl-N-[3-(1H-indazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5564824.png)
![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)
![3-ethyl-5-{(2S)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5564843.png)

![(NE)-N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5564858.png)
![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)



